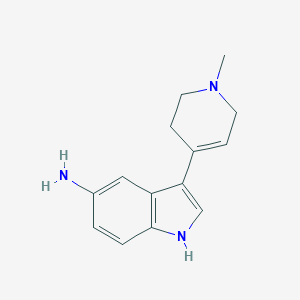

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Vue d'ensemble

Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Neuropharmacological Applications

One of the primary areas of research for this compound is in neuropharmacology. Studies have indicated that derivatives of indole compounds exhibit potential as:

- Antidepressants : Research has shown that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

- Antipsychotic Agents : The compound's interaction with dopamine receptors suggests its potential use in managing schizophrenia and other psychotic disorders .

Case Studies

- Serotonin Receptor Modulation :

- Dopamine D2 Receptor Antagonism :

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its efficient charge transport properties .

- Organic Photovoltaics (OPVs) : Research indicates that indole-based compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .

Mécanisme D'action

The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in the modulation of pain and inflammation . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby reducing pain signals .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: This compound has a similar structure but includes a nitro group, which may alter its chemical and biological properties.

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Another similar compound with a nitro group at a different position on the indole ring.

Uniqueness

What sets 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine apart is its specific substitution pattern, which confers unique biological activities and chemical reactivity. Its ability to selectively inhibit nNOS without significantly affecting other isoforms of the enzyme highlights its potential as a therapeutic agent .

Activité Biologique

The compound 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine (CAS Number: 116480-62-7) is a member of the indole family and has garnered attention for its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound is characterized by a molecular formula of and a molecular weight of approximately 227.305 g/mol. The compound features an indole ring fused with a tetrahydropyridine moiety, which may contribute to its biological properties.

Table 1: Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 116480-62-7 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.305 g/mol |

| SMILES | CN1CCC(=CC1)c2c[nH]c3ccc(N)cc23 |

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Serotonin Receptor Modulation : The compound may influence serotonin (5-HT) receptors, potentially affecting mood and anxiety levels.

- Antipsychotic Properties : Analogous compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic and serotonergic pathways.

- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives can protect neuronal cells from oxidative stress.

Study on Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of tetrahydropyridine derivatives in a rat model of Parkinson's disease. The results indicated that these compounds could significantly reduce dopaminergic neuron loss and improve motor functions.

Anxiolytic Effects

Research conducted by Buckley et al. (2020) demonstrated that indole derivatives possess anxiolytic properties comparable to traditional anxiolytics like diazepam. The study involved behavioral assessments in animal models subjected to stressors.

Table 2: Summary of Biological Activities

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.

- Calcium Ion Regulation : Similar compounds have been shown to affect intracellular calcium levels, influencing neurotransmitter release and neuronal excitability.

Propriétés

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.